1,1-Difluoro-1,3-butadiene

Description

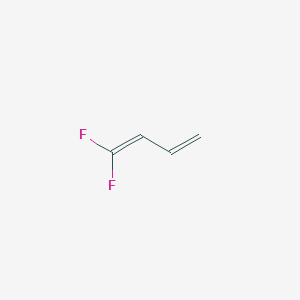

Structure

3D Structure

Properties

CAS No. |

590-91-0 |

|---|---|

Molecular Formula |

C4H4F2 |

Molecular Weight |

90.07 g/mol |

IUPAC Name |

1,1-difluorobuta-1,3-diene |

InChI |

InChI=1S/C4H4F2/c1-2-3-4(5)6/h2-3H,1H2 |

InChI Key |

XWOKUHDOBJAMAL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C(F)F |

Origin of Product |

United States |

Synthesis and Properties of 1,1 Difluoro 1,3 Butadiene

Established Synthetic Routes

Historically, the synthesis of 1,1-difluoro-1,3-butadiene has been approached through elimination reactions of suitable precursors. One of the early methods involved the dehydrohalogenation of halogenated butanes. For instance, the removal of hydrogen halides from precursor molecules containing fluorine and other halogens can yield the desired conjugated diene system. While specific high-yield, modern synthetic protocols exclusively for this compound are not extensively detailed in readily available literature, the fundamental principles of elimination reactions remain a key synthetic strategy.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its fluorine content and conjugated double bond system. While comprehensive experimental data is scarce, some key properties have been reported or can be inferred from its structure.

| Property | Value |

| Molecular Formula | C₄H₄F₂ |

| Molecular Weight | 90.07 g/mol |

| CAS Number | 590-91-0 |

| Dipole Moment | 1.29 D nih.gov |

For comparison, the non-fluorinated 1,3-butadiene (B125203) has a boiling point of -4.4 °C and a liquid density of 0.621 g/mL at 20 °C. chemicalbook.comethydco-eg.com The presence of fluorine atoms in this compound is expected to alter these values.

Cycloaddition Reactions of 1,1 Difluoro 1,3 Butadiene

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile, typically an alkene or alkyne. The reactivity in these reactions is often governed by the electronic nature of both the diene and the dienophile.

Due to the electron-withdrawing nature of the two fluorine atoms, this compound is expected to be an electron-poor diene. Consequently, its Diels-Alder reactions would proceed most readily with electron-rich dienophiles. However, reactions with electron-deficient alkenes, while potentially slower, are also mechanistically plausible. Specific experimental studies on the Diels-Alder reactions of this compound with electron-deficient alkenes are not extensively documented in the available literature.

Maleic anhydride (B1165640) is a classic electron-deficient dienophile used in Diels-Alder reactions. The reaction of 1,3-butadiene (B125203) with maleic anhydride is a well-known example that proceeds readily. libretexts.orgupenn.edu While no specific experimental data for the reaction of this compound with maleic anhydride was found, it is anticipated that the reaction would occur, with the fluorine substituents influencing the reaction rate and potentially the stereochemical outcome of the resulting cyclohexene (B86901) derivative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the local chemical environments of specific nuclei. For 1,1-Difluoro-1,3-butadiene, a multi-nuclear approach provides a complete picture of its covalent framework.

The ¹H NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The presence of a conjugated system and fluorine atoms creates a complex but informative spectrum. The hydrogen atoms on the C3 and C4 carbons (H-3, and the two H-4 atoms) give rise to distinct signals. The chemical shifts and, crucially, the coupling constants (J-values) between these protons and with the fluorine atoms confirm their connectivity. For instance, the vicinal ³J(H,F) coupling constants are highly dependent on the stereochemical relationship (cis or trans) between the coupled nuclei, providing insight into the molecule's preferred conformation.

The ¹³C NMR spectrum provides information about the carbon skeleton. The four carbon atoms of the butadiene backbone resonate at distinct chemical shifts. The C1 carbon, directly bonded to two fluorine atoms, experiences a significant downfield shift and appears as a triplet due to strong one-bond ¹J(C,F) coupling. The other carbons (C2, C3, and C4) also show smaller two- and three-bond couplings to the fluorine atoms, which are invaluable for unambiguous signal assignment. Conjugation with the vinyl group at the C2-position influences the chemical shifts of the fluorine-bearing carbon.

Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is particularly sensitive and informative for fluorinated compounds. In this compound, the two fluorine atoms are chemically non-equivalent (diastereotopic) and are expected to show distinct signals. Conjugation with the adjacent vinyl group leads to a shielding effect on the fluorine nuclei compared to non-conjugated systems. The spectrum would be characterized by a pair of signals, with the splitting pattern of each dominated by a large two-bond geminal coupling, ²J(F,F). Furthermore, smaller three- and four-bond couplings to the hydrogen atoms (³J(H,F) and ⁴J(H,F)) provide additional structural detail.

Table 1: Illustrative NMR Data for the 1,1-Difluoro-1-alkene Motif This table provides representative data for similar structures to illustrate the principles discussed. Precise experimental values for this compound require specific experimental acquisition.

| Nucleus | Chemical Shift (δ) Range | Coupling Constants (J) | Insights Provided |

|---|---|---|---|

| ¹H | 4.0 - 7.0 ppm | ³J(H,F) (cis/trans), J(H,H) | Connectivity, Stereochemistry |

| ¹³C | 80 - 160 ppm | ¹J(C,F), ²J(C,F), ³J(C,F) | Carbon framework, C-F bonding |

The analysis of silylated derivatives of this compound by ²⁹Si NMR spectroscopy is a specialized technique that could provide further structural information. However, based on a review of available scientific literature, the synthesis and subsequent ²⁹Si NMR characterization of such derivatives have not been reported. This remains an area for potential future investigation.

Infrared (IR) Spectroscopy for Vibrational Modes

Table 2: Predicted Key IR Vibrational Modes for this compound Frequencies are typically obtained from quantum chemical calculations (e.g., DFT) and provide a theoretical fingerprint of the molecule.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the vinyl group. |

| C=C Stretch | 1600 - 1700 | Stretching of the carbon-carbon double bonds. |

| C-F Stretch | 1100 - 1300 | Strong absorptions from the stretching of the two carbon-fluorine bonds. |

Microwave Spectroscopy for Rotational Constants and Dipole Moments

Microwave spectroscopy provides highly precise data on the rotational energy levels of a molecule in the gas phase. From these measurements, the rotational constants (A, B, and C) can be determined, which are inversely related to the molecule's moments of inertia. This information yields exact bond lengths and angles, offering a definitive picture of the molecular geometry.

For this compound, such analysis would confirm the planarity of the carbon skeleton and determine the preferred conformation (s-trans vs. s-cis) of the diene system. While a full set of rotational constants from experimental spectra is not available in published literature, the molecular dipole moment has been determined. The National Institute of Standards and Technology (NIST) reports a value of 1.29 D for the dipole moment of this compound. This significant dipole moment, arising from the electronegative fluorine atoms, is a prerequisite for the observation of a rotational spectrum and is a key parameter characterizing the molecule's charge distribution.

Table 3: Microwave Spectroscopy Data for this compound

| Parameter | Value | Source | Significance |

|---|---|---|---|

| Dipole Moment (µ) | 1.29 D | NIST | Confirms asymmetric charge distribution; enables microwave absorption. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight and offers insights into its structural integrity through the analysis of its fragmentation patterns.

Upon introduction into a mass spectrometer, this compound is ionized, typically by electron impact (EI). This process involves bombarding the molecule with a high-energy electron beam, which dislodges an electron from the molecule to form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₄H₄F₂), the exact molecular weight is 90.07 g/mol . guidechem.com The molecular ion peak is expected to be observed at an m/z corresponding to this value. Due to the conjugated π-system of the butadiene backbone, the molecular ion is anticipated to be relatively stable and thus readily detectable.

The energy imparted during the ionization process is often sufficient to cause the energetically unstable molecular ion to fragment into smaller, more stable charged species and neutral radicals or molecules. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable fingerprint for its identification. The analysis of these fragments helps in confirming the arrangement of atoms within the molecule.

For this compound, the fragmentation is dictated by the presence of the conjugated diene system and the two fluorine atoms on the terminal carbon. The C-F bonds are strong, but the loss of a fluorine atom or a hydrogen fluoride (B91410) (HF) molecule is a common fragmentation pathway for fluorinated compounds. nih.gov The fragmentation of the carbon-carbon bonds in the butadiene chain is also expected.

Key predicted fragmentation pathways for this compound include:

Loss of a Fluorine Atom: The cleavage of a C-F bond can lead to the formation of a [C₄H₄F]⁺ ion. This is a common initial fragmentation step for many organofluorine compounds.

Loss of Hydrogen Fluoride (HF): A rearrangement reaction can lead to the elimination of a neutral HF molecule, resulting in a [C₄H₃F]⁺• ion.

Cleavage of the C-C Single Bond: Scission of the C2-C3 single bond can lead to various fragments, depending on where the charge resides.

Retro-Diels-Alder (RDA)-type fragmentation: Although less common for acyclic dienes compared to cyclic ones, fragmentation resembling an RDA reaction could occur, leading to the loss of smaller neutral molecules like acetylene (B1199291) (C₂H₂).

The relative abundance of these fragment ions depends on their stability. Cations that are stabilized by resonance, such as those that can delocalize the positive charge over the conjugated system, are generally more abundant.

A detailed analysis of the expected fragmentation pattern is presented in the following data table:

| m/z | Proposed Ion Structure | Neutral Loss |

| 90 | [C₄H₄F₂]⁺• | - |

| 71 | [C₄H₄F]⁺ | F• |

| 70 | [C₄H₃F]⁺• | HF |

| 65 | [C₃H₂F]⁺ | C₂H₂ |

| 51 | [C₄H₃]⁺ | HF + F• |

| 45 | [C₂H₂F]⁺ | C₂H₂ |

Computational and Theoretical Investigations of 1,1 Difluoro 1,3 Butadiene

Quantum Chemical Studies of Molecular Geometry and Conformational Analysis

The rotation around the central C-C single bond in 1,1-difluoro-1,3-butadiene gives rise to different conformers, with the most significant being the s-trans and s-cis forms, along with a non-planar gauche form. Quantum chemical calculations have been instrumental in determining the geometries and relative energies of these conformers.

Ab Initio Calculations (e.g., HF, MP2, CCSD(T)) for Energetics and Structures

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study this compound. For instance, the Firefly quantum chemistry package, which is based on GAMESS (US), is capable of performing sophisticated calculations on this molecule. manualzz.comscribd.com An example input for an optimization of an intersystem crossing (ISC) in the this compound molecule using the State-Averaged Multi-Configurational Self-Consistent Field (SA-MCSCF) method is available, highlighting the application of high-level ab initio techniques to this system. manualzz.comscribd.com

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a popular and efficient method for studying the electronic structure and stability of molecules like this compound. The Firefly program, for example, includes a robust DFT code that can be used for geometry optimizations and energy calculations. manualzz.com

While a detailed DFT study specifically on the conformers of this compound is not extensively documented in readily accessible literature, the principles can be inferred from studies on related compounds. For example, in the case of 1,4-difluorobutadiene, DFT calculations using the B3LYP functional have been employed to understand the relative stabilities of its isomers. researchgate.net Such calculations typically involve optimizing the geometry of each conformer and then computing their electronic energies to determine the most stable forms.

Analysis of s-cis, s-trans, and s-gauche Conformations

The conformational landscape of 1,3-dienes is characterized by the rotational barrier around the central C-C single bond. For this compound, the primary conformers of interest are the planar s-trans and s-cis structures, and the non-planar s-gauche form.

The s-trans conformer is generally the most stable for 1,3-butadiene (B125203) itself. However, the introduction of fluorine atoms at the C1 position introduces steric and electronic effects that can influence the relative stabilities of the conformers. Computational studies on similar fluorinated molecules have shown that the gauche conformation can be a stable minimum, and in some cases, the cis conformer can be preferred over the trans. researchgate.net A thorough computational study would involve a potential energy surface scan around the C-C dihedral angle to locate all stationary points (minima corresponding to stable conformers and transition states).

Electronic Properties and Bonding Characteristics

The electronic properties and bonding in this compound are significantly influenced by the highly electronegative fluorine atoms. These effects can be quantitatively analyzed using various computational techniques.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and hybridization in molecules. The Firefly quantum chemistry package includes the capability to perform NBO analysis. manualzz.comscribd.com

For this compound, an NBO analysis would provide insights into the π-conjugation along the butadiene backbone and the influence of the fluorine atoms on this delocalization. It would reveal the nature of the C-F bonds and any hyperconjugative interactions between the fluorine lone pairs and the π-system. Studies on analogous molecules like 1,4-difluorobutadiene have shown that n-π conjugative interactions between the fluorine atoms and the C=C double bonds play a crucial role in determining conformational preferences. researchgate.net

Natural Steric Analysis (NSA) for Steric Repulsions

While specific Natural Steric Analysis (NSA) data for this compound is not available in the reviewed literature, this method is a component of NBO analysis that quantifies steric repulsions between filled orbitals. In the context of the different conformers of this compound, NSA would be valuable for understanding the steric strain in the s-cis conformation, where the CF2 group and a hydrogen atom on the other vinyl group are in close proximity. This steric clash is a key factor that often destabilizes the s-cis form relative to the s-trans or gauche forms. The analysis would provide a quantitative measure of the exchange repulsion energy between the relevant NBOs, offering a deeper understanding of the conformational energetics.

Investigation of Conjugation Effects

The substitution of two hydrogen atoms with two fluorine atoms at the C1 position significantly perturbs the π-conjugated system of the butadiene backbone. This perturbation is primarily due to the strong electronegativity and inductive electron-withdrawing nature (-I effect) of fluorine.

Computational analyses on analogous substituted dienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, show that strong electron-withdrawing groups can substantially lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com By analogy, the gem-difluoro group in this compound is expected to lower the energies of the frontier molecular orbitals compared to 1,3-butadiene, thereby altering its reactivity.

The conjugation also influences the molecule's geometry. In 1,3-butadiene, conjugation results in a shorter C2-C3 single bond than in non-conjugated alkanes. In this compound, the inductive withdrawal by the fluorine atoms is expected to modulate the bond lengths and the rotational barrier around the C2-C3 bond. Fluorine substitution is known to have a profound impact on molecular conformation, often favoring specific rotamers due to hyperconjugative interactions and electrostatic effects. nih.govnih.gov For this compound, this would manifest as a distinct preference for either the s-trans or s-gauche conformation, with a potentially different energy barrier between them compared to the parent diene.

Reaction Pathway and Transition State Characterization

Computational chemistry provides a powerful lens for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

Energetic Profiles of Chemical Transformations

While specific energetic profiles for reactions of this compound are not extensively documented, theoretical models can predict the course of such transformations. For electrophilic addition reactions, which are characteristic of dienes, the stability of the intermediate carbocation is paramount.

Consider the addition of an electrophile (E⁺) to this compound. The electrophile can add to either C1 or C4. Addition to C1 is electronically disfavored due to the electron-withdrawing CF₂ group. Addition to C4 would generate a resonance-stabilized allylic carbocation. The energetic profile would reflect the relative stabilities of the possible intermediates and transition states. The fluorine atoms would significantly destabilize any adjacent positive charge, thereby raising the activation energy for reaction pathways that produce such intermediates.

Hypothetical Energetic Profile for Electrophilic Addition This table is illustrative and based on established chemical principles, not on specific experimental data for this compound.

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Diene + E⁺) | 0 | Starting materials |

| Transition State 1 (TS1) | +15 to +25 | E⁺ adding to C4 |

| Intermediate (Allylic Cation) | +5 to +10 | Resonance-stabilized carbocation at C2/C4 |

| Transition State 2 (TS2) | +8 to +15 | Nucleophile (Nu⁻) attacking C2 |

| Product (1,2-Adduct) | -10 to -20 | Kinetic product |

| Transition State 3 (TS3) | +10 to +18 | Nucleophile (Nu⁻) attacking C4 |

| Product (1,4-Adduct) | -15 to -25 | Thermodynamic product |

Role of Fluorine Substituents in Reaction Mechanisms

The fluorine substituents play a critical, dual role in the reaction mechanisms of this compound.

Conformational Control : As noted previously, fluorine substitution significantly influences conformational preferences. nih.gov This can affect reactivity, particularly in concerted reactions like the Diels-Alder reaction, where the diene must adopt an s-cis (or gauche) conformation. The energetic cost of achieving this conformation, which is influenced by the fluorine atoms, directly impacts the activation energy of the reaction.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be characterized by very strong absorption bands corresponding to the C-F stretching vibrations. These bands typically appear in the 1000-1200 cm⁻¹ region. The C=C stretching vibrations would also be present, likely shifted in frequency and intensity compared to 1,3-butadiene due to the electronic influence of the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy would be particularly informative.

¹H NMR : The proton signals would exhibit complex splitting patterns due to spin-spin coupling with the fluorine atoms (H-F coupling) over two, three, and four bonds.

¹³C NMR : The carbon signals would be significantly influenced by the fluorine atoms. The C1 carbon, bonded to two fluorines, would appear at a very downfield chemical shift and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR : This would provide a direct probe of the fluorine environment.

Theoretical calculations on related molecules like 1,1-difluoroacetone (B1306852) have shown that computed NMR coupling constants, such as ⁴JHF, can be correlated with dihedral angles and used for detailed conformational analysis. rsc.org

Table of Predicted Spectroscopic Data This table contains hypothetical data based on typical values for fluorinated organic compounds and is intended for illustrative purposes.

| Parameter | Predicted Value/Range | Notes |

|---|---|---|

| IR Frequency | ||

| C-F Stretch | 1050 - 1150 cm⁻¹ | Strong intensity, characteristic of gem-difluoro groups |

| C=C Stretch | 1600 - 1650 cm⁻¹ | Frequency and intensity modified by fluorine substitution |

| ¹³C NMR | ||

| C1 Chemical Shift | 145 - 160 ppm | Downfield shift due to F atoms; triplet due to two F |

| ¹JCF Coupling | 280 - 300 Hz | Large one-bond coupling constant |

| ¹⁹F NMR | ||

| Chemical Shift | -80 to -110 ppm | Relative to CFCl₃ |

Applications and Material Science Implications of 1,1 Difluoro 1,3 Butadiene

Advanced Materials Precursors

1,1-Difluoro-1,3-butadiene's role as a direct monomer in large-scale fluoroelastomer and fluoroplastic production is not extensively documented. However, its reactivity makes it a valuable precursor for creating more complex fluorinated structures that can be incorporated into specialty polymers.

Current research does not prominently feature this compound as a primary monomer for the industrial synthesis of commercial fluoroelastomers and fluoroplastics. The focus in this area tends to be on other monomers such as vinylidene fluoride (B91410), hexafluoropropylene, and tetrafluoroethylene. However, its ability to undergo cycloaddition reactions makes it a point of interest for creating unique polymer structures. For instance, it can react with fluoro-olefins like chlorotrifluoroethylene (B8367) to create fluorinated vinylcyclobutane rings, which are valuable building blocks for specialty materials.

While direct polymerization into high-performance fluoro-resins is not a widely cited application, this compound is noted for its potential use in creating specific material properties. In one instance, it is listed among numerous fluorinated alkenes as a potential blowing agent for producing alkenyl aromatic polymer foams, such as those made from polystyrene. epo.org This suggests a role in modifying the physical properties of existing polymers rather than forming the primary polymer backbone itself.

Specialized Applications in Microelectronics and Nanotechnology

There is currently limited publicly available information detailing the use of this compound in microelectronics and nanotechnology applications.

Based on available research, this compound is not identified as a commonly used etching gas in semiconductor manufacturing. The industry typically relies on other fluorine-containing plasmas for these processes.

No specific research linking this compound to the development of materials for fine-line etching processes was identified in the available literature.

Synthetic Intermediate in Complex Organic Synthesis

The most significant application of this compound is as a versatile intermediate in complex organic synthesis. The gem-difluoroalkene moiety is a privileged structural motif in fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net The compound and its derivatives serve as building blocks for introducing fluorine into larger, more complex molecules.

Research has demonstrated the synthesis of various derivatives, such as 2-phenyl-1,1-difluoro-1,3-butadiene, through cross-coupling reactions. thapar.eduthapar.edu These syntheses highlight the utility of organometallic chemistry in creating tailored difluorodienes. For example, the vinylation of β,β-difluoro-α-phenylvinylstannane is a novel method for producing these types of compounds.

Furthermore, these butadiene derivatives are employed in subsequent cycloaddition reactions. The reaction of 4-phenyl-1,1-difluoro-1,3-butadiene with nitrosobenzene (B162901) has been investigated to produce heterocyclic compounds like 2H-1,2-oxazin-3(6H)-one. researchgate.net A doctoral thesis also proposed the synthesis of a this compound derivative as a key building block for creating difluoroheptoses and difluorohexoses, demonstrating its potential in carbohydrate chemistry. bham.ac.uk

The reactivity of this compound in cycloaddition reactions is a key feature of its utility as a synthetic intermediate.

Data Table: Cycloaddition Reactions of Fluorinated Butadienes

The following table details cycloaddition reactions involving this compound and its analogs, showcasing its role as a reactant for building cyclic structures.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| This compound | Chlorotrifluoroethylene | 1:1 Adduct | 3,4-Cycloaddition | researchgate.net |

| This compound | 1,1-Dichloro-2,2-difluoroethylene | 1:1 Adduct | 3,4-Cycloaddition | researchgate.net |

| 4-Phenyl-1,1-difluoro-1,3-butadiene | Nitrosobenzene | 2H-1,2-Oxazin-3(6H)-one | Cycloaddition | researchgate.net |

Building Block for Fluorinated Alicyclic and Heterocyclic Compounds

This compound serves as a valuable building block in the synthesis of complex fluorinated molecules, particularly alicyclic and heterocyclic compounds. Its utility stems from its conjugated diene structure, which allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring, providing a direct route to cyclic structures. libretexts.org

The presence of the gem-difluoro group on the butadiene skeleton significantly influences its reactivity and the properties of the resulting products. Research has demonstrated the specific reactivity of fluorinated dienes in forming these cyclic systems. For instance, the aromatic gem-difluorodiene, 1,1-difluoro-4-phenyl-1,3-butadiene (B14115565), undergoes a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione, a reactive dienophile, to yield a complex heterocyclic adduct. ucf.edu This reaction highlights the capability of the difluorinated diene system to construct intricate heterocyclic frameworks.

However, the fluorine atoms can also modulate the diene's reactivity in predictable ways. In a comparative study, it was found that while the unfluorinated analogue, 4-phenyl-1,3-butadiene, reacts rapidly and completely with maleic anhydride (B1165640), a classic dienophile, 1,1-difluoro-4-phenyl-1,3-butadiene remains inert under similar conditions. ucf.edu This demonstrates that the electron-withdrawing nature of the difluoromethylene group can deactivate the diene towards certain electron-poor dienophiles, offering a degree of selectivity in synthesis. The strategic use of this compound and its derivatives in cycloaddition reactions thus provides a powerful method for generating fluorinated six-membered rings that are foundational to many areas of chemical synthesis.

| Fluorinated Diene | Dienophile | Resulting Compound Type | Reference |

|---|---|---|---|

| 1,1-Difluoro-4-phenyl-1,3-butadiene | 4-Phenyl-1,2,4-triazoline-3,5-dione | Fluorinated Heterocycle | ucf.edu |

| Hexachlorocyclopentadiene | 2-Methylpropene | Chlorinated Alicyclic | libretexts.org |

| 1,3-Butadiene (B125203) | Cyanoethene (Acrylonitrile) | Alicyclic (4-Cyanocyclohexene) | libretexts.org |

| 1,1-Difluoronaphthalen-2(1H)-ones | Various Dienophiles | Fluorinated Polycyclic Aromatic | researchgate.net |

Precursor for Fluorine-Containing Organic Molecules

The incorporation of fluorine into organic molecules is a widely recognized strategy for modulating chemical and physical properties, leading to applications in medicinal chemistry, agrochemicals, and material science. sigmaaldrich.combeilstein-journals.orgossila.com Fluorinated building blocks are foundational to this work, and this compound stands out as a versatile C4 precursor for a diverse array of more complex fluorine-containing molecules. sigmaaldrich.comossila.com Its value lies in the combination of a reactive conjugated diene system and the unique gem-difluoroalkene moiety.

The introduction of fluorine atoms or fluorinated groups can profoundly alter a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com As a precursor, this compound provides a direct method for introducing the C-F bond, which is critical for achieving these desired property modifications. The diene functionality allows for a multitude of chemical transformations beyond cycloaddition, including polymerization and other addition reactions, to create larger, more functionalized molecules where the difluoro group is retained as a key structural element.

The utility of fluorinated butadienes as intermediates is well-established. For example, 1,1,2-trifluoro-1,3-butadiene (B8816262) is recognized as a convenient C4 intermediate for synthesizing functionalized monofluoroolefins. acs.org Similarly, this compound can be envisioned as the starting point for various synthetic pathways. It can be used to construct polymers or to undergo stepwise reactions to build up molecular complexity, making it a fundamental component in the synthetic chemist's toolkit for accessing novel fluorinated compounds. 20.210.105

| Precursor Type | Example Precursor | Target Molecule Class | Reference |

|---|---|---|---|

| Fluorinated Diene | This compound | Fluorinated Polymers, Alicyclics, Heterocycles | ucf.edu20.210.105 |

| Fluorinated Diene | 1,1,2-Trifluoro-1,3-butadiene | Functionalized Monofluoroolefins | acs.org |

| Fluorinated Alkene | Vinylidene fluoride (1,1-difluoroethylene) | Fluoroelastomers | 20.210.105 |

| General Fluorinated Building Block | Trifluoromethyl (TFM) substituted compounds | Pharmaceuticals, Agrochemicals | sigmaaldrich.com |

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes

A primary challenge in the broader field of organofluorine chemistry is the reliance on harsh reagents and energy-intensive conditions. Future research must prioritize the development of environmentally benign synthetic methodologies for 1,1-difluoro-1,3-butadiene.

Chemo-enzymatic and Biosynthetic Strategies : A significant leap forward would be the development of biosynthetic pathways. Drawing inspiration from the engineered biosynthesis of the parent 1,3-butadiene (B125203) in Escherichia coli acs.orgalmacgroup.comnih.gov and the natural production of other fluorinated organic compounds rsc.org, future work could explore the possibility of creating artificial metabolic pathways for fluorinated dienes. Combining chemical synthesis with enzymatic processes, such as using amidases for selective cyclizations, presents another promising green route. rsc.org

Catalytic Methods with Benign Fluorine Sources : Moving away from traditional, often aggressive, fluorinating agents is crucial. Research efforts should focus on catalytic systems that can utilize more sustainable fluorine sources. nottingham.ac.uk This includes developing novel catalysts for the direct fluorination of hydrocarbon feedstocks or exploring alternative bio-based starting materials, analogous to the production of 1,3-butadiene from ethanol. rsc.orggoogle.com

Discovery of Novel Reactivity and Transformation Pathways

The electronic nature of this compound—influenced by the strong electron-withdrawing fluorine atoms—is distinct from its non-fluorinated counterpart, suggesting a unique reactivity profile that remains largely unexplored. nih.gov

Pericyclic Reactions : The Diels-Alder reaction is a cornerstone of diene chemistry. libretexts.orglibretexts.org Initial studies show that 1,1-difluoro-4-phenyl-1,3-butadiene (B14115565) is inert towards dienophiles like maleic anhydride (B1165640) but does react with others, indicating that its reactivity is nuanced. ucf.edu A systematic investigation into its participation in [4+2] cycloadditions with a wide array of dienophiles is needed to map its synthetic utility. libretexts.orgresearchgate.net Similarly, its potential in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings is an open area of research. slideshare.net

Transition Metal-Catalyzed Functionalization : Modern synthetic chemistry heavily relies on transition-metal catalysis. A major unresolved area is the catalytic functionalization of this compound. Future work should target the development of cross-coupling reactions and C–H or C–F bond activation protocols to introduce new functional groups. rsc.orgnih.gov Such methods are well-established for other gem-difluoroalkenes and would significantly expand the utility of this diene as a building block. researchgate.net

Radical and Photochemical Transformations : To circumvent challenges like β-fluoride elimination that can plague ionic reactions of fluorinated alkenes, radical and photocatalytic pathways offer a promising alternative. nih.gov Exploring the metal-free, photocatalytic difunctionalization of the diene system could lead to the rapid construction of complex fluorinated scaffolds. rsc.org

Advanced Computational Design of New Fluorinated Materials

Computational chemistry provides powerful tools to predict molecular behavior and guide experimental work, saving time and resources.

Predicting Reactivity and Mechanisms : Density Functional Theory (DFT) and other in silico methods can be employed to model the electronic structure of this compound. researchgate.net These models can predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions, and elucidate reaction mechanisms. nih.govrsc.orgrsc.org

In Silico Design of Polymers : Before undertaking complex polymer synthesis, computational tools can be used to design novel fluoropolymers based on the this compound monomer. Simulations can predict key material properties such as thermal stability, mechanical strength, and electronic characteristics, accelerating the discovery of new high-performance materials.

Modeling for Biological Applications : The unique properties of fluorinated molecules are often exploited in drug design. Computational methods, combined with experimental screening, can be used to identify and characterize how molecules containing the this compound motif might interact with biological targets like proteins. nih.govnih.gov This could guide the design of new enzyme inhibitors or other bioactive compounds.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis and application of this compound through advanced manufacturing technologies is a key challenge for its practical implementation.

Continuous Flow Synthesis : The synthesis of fluorinated compounds can involve hazardous reagents and exothermic reactions that are difficult to control in traditional batch reactors. Continuous flow chemistry offers superior heat transfer, enhanced safety, and improved reproducibility. d-nb.inforesearchgate.net Developing a flow process for the production of this compound would be a significant step towards its safe and scalable manufacture. almacgroup.comillinois.edu

Automated Platforms for Polymerization and Derivatization : Automated synthesis platforms can accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and monomers. researchgate.net Integrating the polymerization or derivatization of this compound into an automated workflow would allow for the rapid generation of libraries of new materials and compounds, facilitating the discovery of structure-property relationships. The successful automation of the synthesis of other 1,1-[¹⁸F]difluorinated alkenes for PET imaging serves as a strong precedent. nih.gov

Exploration of Derivatization for Tailored Properties

The true value of this compound lies in its potential as a versatile building block that can be modified to create a vast array of functional molecules.

Synthesis of Novel Building Blocks : The gem-difluoroalkene motif is a privileged structure in medicinal chemistry. rsc.org Developing a suite of reliable derivatization reactions (e.g., cross-coupling, radical addition, C-F functionalization) would transform this compound into a platform molecule for accessing a wide range of fluorinated building blocks for the pharmaceutical and agrochemical industries. nih.govresearchgate.netnih.govbeilstein-journals.org

Development of Advanced Fluoropolymers : Polymerization and copolymerization of this compound and its derivatives could yield novel fluoropolymers. These materials are expected to exhibit desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics, making them suitable for advanced applications in electronics, coatings, and membranes.

Applications in Biomedical Imaging : The derivatization of alkenes with fluorine-18 (B77423) is a cornerstone of Positron Emission Tomography (PET) tracer development. researchgate.netnih.gov Developing methods to incorporate ¹⁸F into the this compound scaffold could lead to a new class of imaging agents for diagnosing and studying disease.

Future Research Outlook

The table below summarizes the key challenges and future research directions for the chemical compound this compound.

| Research Area | Unresolved Challenges | Future Research Directions |

|---|---|---|

| Green and Sustainable Synthesis | Reliance on harsh reagents and conditions; lack of bio-based routes. | - Develop chemo-enzymatic and biosynthetic pathways.

|

| Novel Reactivity | The unique electronic influence of the gem-difluoro group on diene reactivity is poorly understood. | - Systematically study participation in pericyclic reactions (Diels-Alder, 1,3-dipolar cycloadditions).

|

| Advanced Computational Design | Difficulty in predicting reactivity and properties of derived materials experimentally. | - Use DFT to model electronic structure and predict reaction outcomes.

|

| Flow Chemistry & Automation | Safety, scalability, and reproducibility issues with batch synthesis of fluorinated monomers. | - Develop continuous flow synthesis for the monomer.

|

| Derivatization for Tailored Properties | The potential as a versatile building block is largely untapped. | - Create libraries of derivatives for pharma/agrochemical applications.

|

Q & A

Q. How is the electronic structure of 1,1-difluoro-1,3-butadiene determined using computational methods?

The electronic structure is analyzed via ab initio calculations such as Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD). These methods compute molecular orbitals, symmetry properties, and transition dipole moments. For example, symmetry considerations (e.g., C₂ symmetry in fluorinated butadienes) dictate optically allowed transitions (A ↔ B symmetry species) in spectroscopic studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps are critical for predicting reactivity and electronic transitions .

Q. What experimental techniques are used to measure vapor-liquid equilibrium (VLE) for purifying fluorinated dienes?

VLE data for fluorinated dienes like this compound can be obtained using a recirculation apparatus with static gas samples. Key steps include:

- Measuring temperature-pressure-composition (T-P-x-y) at controlled pressures.

- Validating data via thermodynamic consistency tests (e.g., Gibbs-Duhem equation).

- Comparing results with UNIFAC model predictions to optimize solvent selection (e.g., dimethylformamide (DMF) with salts enhances relative volatility in separations) .

Q. How can structural data for this compound be accessed for cheminformatics applications?

Structural data files (SDF/MOL format) are available through databases like CC-DPS, which provide atomic coordinates, bond connectivity, and symmetry details. These files are compatible with quantum chemistry software (e.g., Gaussian, ORCA) for further computational analysis, such as geometry optimization or vibrational frequency calculations .

Advanced Research Questions

Q. How do fluorinated substituents influence atmospheric degradation kinetics compared to non-fluorinated analogs?

Fluorine’s electronegativity alters reaction pathways with atmospheric oxidants like ozone (O₃). Methods include:

- Measuring rate coefficients (e.g., k(O₃+fluorinated diene)) via absolute rate experiments using reference compounds (e.g., 2,3-dimethyl-1,3-butadiene).

- Comparing Arrhenius parameters (e.g., k = 6.9×10⁻¹⁵exp(-1668/T) cm³ molecule⁻¹ s⁻¹) to assess temperature dependence. Fluorine atoms typically reduce reactivity due to electron-withdrawing effects, slowing O₃ addition to double bonds .

Q. What methodologies assess cancer risk for fluorinated dienes in environmental exposure studies?

Adapt the U.S. EPA’s Integrated Risk Information System (IRIS) framework:

Q. How can catalytic systems be optimized for polymerizing fluorinated dienes with high 3,4-selectivity?

Rare-earth metal catalysts (e.g., neodymium-based complexes) enable controlled polymerization:

- Procedure :

- Activate catalyst with alkylaluminum co-catalysts.

- Monitor monomer conversion via NMR or GPC.

- Post-functionalize polymers using BH₃/H₂O₂ to introduce hydroxyl groups.

- Key Parameters :

Q. What strategies improve partial hydrogenation selectivity in fluorinated dienes?

Tailor catalyst environments to modulate electronic effects:

-

Use Pd or Ir nanoparticles immobilized in ionic liquids to enhance chemoselectivity for 1-butene over overhydrogenation.

-

Key metrics:

Catalyst System Selectivity (%) Reference Pd(0)/imidazolium IL \sim95% (1-butene) Au/TiO₂ \sim80% (crotonaldehyde) -

Fluorine’s electron-withdrawing nature reduces π-backbonding, favoring monoene products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.